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Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime

Catalog No.
S14625035
CAS No.
101022-06-4
M.F
C21H15Cl2NO3
M. Wt
400.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acety...

CAS Number

101022-06-4

Product Name

Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime

IUPAC Name

(benzhydrylideneamino) 2-(3,4-dichlorophenoxy)acetate

Molecular Formula

C21H15Cl2NO3

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C21H15Cl2NO3/c22-18-12-11-17(13-19(18)23)26-14-20(25)27-24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2

InChI Key

XHHIWXCMMZLSHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3

Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime, also known by its chemical formula C21H15Cl2NO3C_{21}H_{15}Cl_2NO_3, is a synthetic organic compound characterized by its oxime functional group. This compound is a derivative of diphenylmethanone, featuring a 3,4-dichlorophenoxyacetyl moiety that enhances its biological activity. The molecular weight of this compound is approximately 392.25 g/mol, and it is recognized by the CAS Registry Number 101022-06-4 .

The structure of Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime includes two phenyl rings attached to a central carbon atom, with an oxime functional group (-C=N-OH) and a dichlorophenoxyacetyl substituent. This structural complexity contributes to its unique properties and potential applications in various fields.

Typical of oximes. These include:

  • Hydrolysis: Under acidic or basic conditions, the oxime can hydrolyze to yield the corresponding carbonyl compound and hydroxylamine.
  • Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It may also undergo condensation reactions with aldehydes or ketones to form more complex structures.

These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential for modification.

Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime exhibits significant biological activity, particularly as an herbicide and pesticide. The presence of the dichlorophenoxy group enhances its effectiveness against various plant species by interfering with growth processes. Additionally, studies indicate that compounds with similar structures may possess antimicrobial properties, making them candidates for further pharmacological research .

The synthesis of Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime typically involves the following steps:

  • Formation of Diphenylmethanone: This can be achieved through Friedel-Crafts acylation of benzene derivatives.
  • Oximation: The resulting ketone is then treated with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the corresponding oxime.
  • Acetylation: Finally, the oxime is reacted with 3,4-dichlorophenoxyacetyl chloride to yield Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime.

This multi-step synthesis highlights the complexity involved in creating this compound and its derivatives.

Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime finds applications primarily in agricultural chemistry as a herbicide and pesticide. Its ability to inhibit specific growth pathways in plants makes it effective for controlling unwanted vegetation. Additionally, due to its potential antimicrobial properties, it may be explored for use in pharmaceuticals or as a biocide in various industrial applications .

Research into the interactions of Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime with biological systems is ongoing. Preliminary studies suggest that it interacts with plant growth regulators and enzymes involved in metabolic pathways. Understanding these interactions can lead to improved formulations for agricultural use and insights into potential side effects on non-target organisms .

Several compounds share structural similarities with Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-Dichlorophenoxyacetic acidContains a phenoxyacetic acid structureWidely used as a herbicide
DiphenylmethanoneBasic structure without additional groupsServes as a precursor for various derivatives
BenzophenoneSimple ketone structureUsed primarily in UV filters and photostabilizers
3-(3,4-Dichlorophenoxy)-propionic acidFeatures a similar dichlorophenoxy groupActs as a plant growth regulator

The uniqueness of Methanone, diphenyl-, O-((3,4-dichlorophenoxy)acetyl) oxime lies in its specific combination of an oxime functional group with a dichlorophenoxyacetyl moiety that enhances both its biological activity and potential applications compared to other similar compounds.

XLogP3

6.6

Hydrogen Bond Acceptor Count

4

Exact Mass

399.0428987 g/mol

Monoisotopic Mass

399.0428987 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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